Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]-
Description
Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]- is a chemical compound with the molecular formula C18H14O3 It is known for its unique structure, which includes a benzaldehyde group attached to a naphthalene ring through an ether linkage
Properties
CAS No. |
62256-42-2 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)oxybenzaldehyde |
InChI |
InChI=1S/C18H14O3/c1-20-16-8-6-14-11-17(9-7-13(14)10-16)21-18-5-3-2-4-15(18)12-19/h2-12H,1H3 |
InChI Key |
DFWUPBNYDLDNDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)OC3=CC=CC=C3C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]- typically involves the reaction of 2-hydroxy-6-methoxynaphthalene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]- may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 2-[(6-methoxy-2-naphthalenyl)oxy]benzoic acid.
Reduction: The major product is 2-[(6-methoxy-2-naphthalenyl)oxy]benzyl alcohol.
Substitution: The major products depend on the nucleophile used; for example, using hydroxide ions can yield 2-[(6-hydroxy-2-naphthalenyl)oxy]benzaldehyde.
Scientific Research Applications
Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-[(6-methoxy-2-naphthalenyl)oxy]- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2-methoxy-: Similar structure but lacks the naphthalene ring.
Benzaldehyde, 2-ethoxy-: Similar structure but has an ethoxy group instead of a methoxy group.
Benzaldehyde, 2-hydroxy-4-methoxy-: Similar structure but has a hydroxy group in addition to the methoxy group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
